
6alpha-Hydroxylycopodine
Descripción general
Descripción
6α-Hydroxylycopodine is a natural compound isolated from the whole plants of Phlegmariurus fargesii. It belongs to the class of alkaloids and exhibits intriguing biological properties .
Molecular Structure Analysis
The molecular formula of 6α-Hydroxylycopodine is C₁₆H₂₅NO₂ , with a molecular weight of approximately 263.381 g/mol . Its IUPAC name is (1R,2R,10S,12S,13R,15R)-12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one . The compound features a complex tetracyclic ring system, which contributes to its unique properties.
Aplicaciones Científicas De Investigación
1. Inhibition of Leukotriene Metabolism and Cyclooxygenase Enzymes
6alpha-Hydroxylycopodine has been investigated for its potential role in inhibiting leukotriene metabolism and cyclooxygenase enzymes. Compounds related to 6alpha-Hydroxylycopodine were tested for their ability to inhibit leukotriene biosynthesis and cyclooxygenase-1 and -2 in an in vitro bioassay. This suggests potential therapeutic applications in conditions involving inflammation and pain management (Wube et al., 2008).
2. Activation of Liver X Receptor Alpha
Research has shown that certain 6alpha-hydroxylated bile acids, which are structurally similar to 6alpha-Hydroxylycopodine, selectively activate nuclear liver X receptor alpha (LXRalpha). This receptor is involved in the regulation of cholesterol metabolism, indicating potential applications in the management of hypercholesterolemia (Song et al., 2000).
3. Anticancer and Neuroprotective Properties
6alpha-Hydroxylycopodine and its related compounds have shown potential in cancer treatment and neuroprotection. Novel NGF-potentiating diterpenoids, structurally related to 6alpha-Hydroxylycopodine, were isolated from a medicinal plant and demonstrated significant enhancement of NGF-mediated neurite outgrowth in cell lines, suggesting applications in cancer therapy and neurodegenerative diseases (Tang et al., 2009).
4. Antimicrobial Activity
Labdane diterpenoids, which include compounds like 6alpha-Hydroxylycopodine, have been studied for their antibacterial properties. These compounds, isolated from medicinal plants, showed moderate activity against various bacterial strains, indicating potential use in the development of new antimicrobial agents (Silva et al., 2008).
Propiedades
IUPAC Name |
(1R,2R,10S,12S,13R,15R)-12-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-10-8-11-12-4-2-6-17-7-3-5-13(15(19)14(11)18)16(12,17)9-10/h10-14,18H,2-9H2,1H3/t10-,11-,12-,13-,14+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZLLPREQJRKH-GXVXIZHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCCN4C3(C1)C(CCC4)C(=O)C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]3CCCN4[C@@]3(C1)[C@H](CCC4)C(=O)[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Hydroxylycopodine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



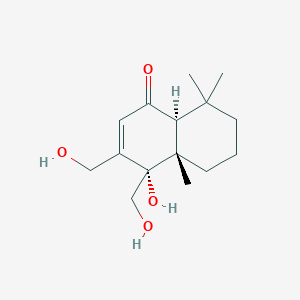

![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
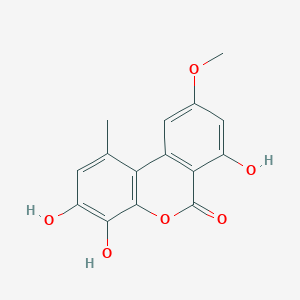
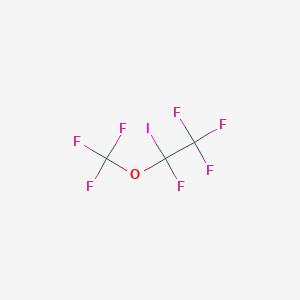
![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
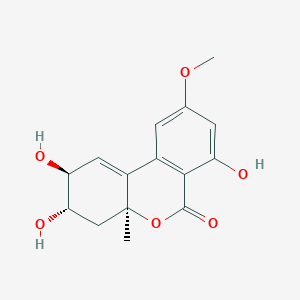
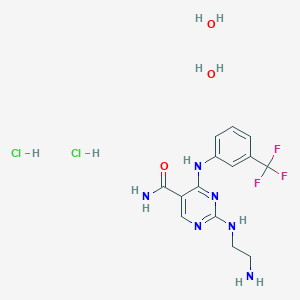
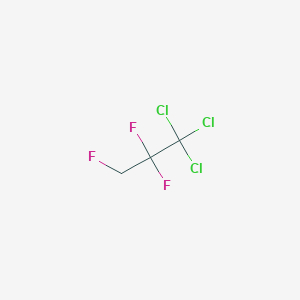
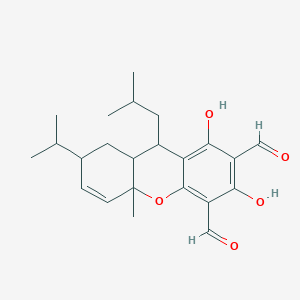
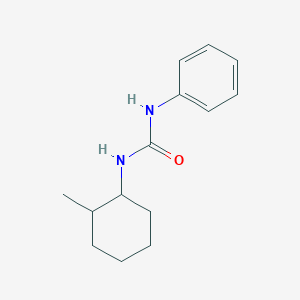
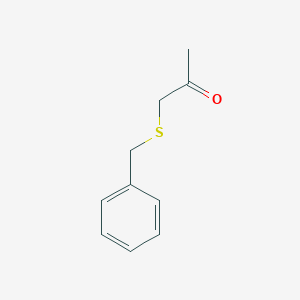
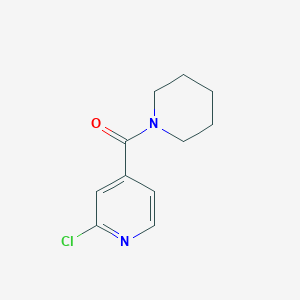
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)